3,3'-BI-1,2,4-Triazine
Overview
Description
3,3’-BI-1,2,4-Triazine is a heterocyclic compound characterized by the presence of two triazine rings connected via a single bond. Triazines are six-membered rings containing three nitrogen atoms, and they are known for their diverse chemical properties and applications. The 1,2,4-triazine isomer is particularly notable for its electron-deficient nature, making it a valuable scaffold in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-BI-1,2,4-Triazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with nitriles or amidines under acidic or basic conditions. The reaction can be facilitated by heating or using microwave irradiation to achieve higher yields .
Industrial Production Methods: Industrial production of 3,3’-BI-1,2,4-Triazine often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,3’-BI-1,2,4-Triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrazine or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the triazine ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrazine, sodium borohydride.
Substitution: Alkyl halides, amines, and thiols under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .
Scientific Research Applications
3,3’-BI-1,2,4-Triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties. .
Industry: Utilized in the production of dyes, agrochemicals, and advanced materials
Mechanism of Action
The mechanism of action of 3,3’-BI-1,2,4-Triazine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s electron-deficient nature allows it to form stable complexes with various biomolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
1,2,3-Triazine: Less studied compared to 1,2,4-triazine but known for its unique reactivity.
1,3,5-Triazine:
Uniqueness: 3,3’-BI-1,2,4-Triazine stands out due to its dual triazine rings, which enhance its reactivity and versatility. Its ability to undergo a wide range of chemical reactions and form stable complexes makes it a valuable compound in various fields .
Properties
IUPAC Name |
3-(1,2,4-triazin-3-yl)-1,2,4-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6/c1-3-9-11-5(7-1)6-8-2-4-10-12-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWGPAQDPHZSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=N1)C2=NC=CN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628578 | |
Record name | 3,3'-Bi-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855244-43-8 | |
Record name | 3,3'-Bi-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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